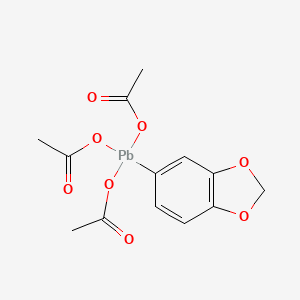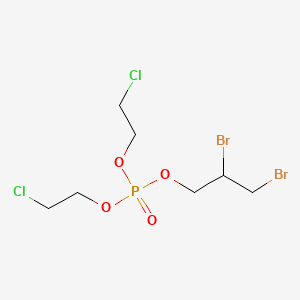![molecular formula C21H14Cl2N4 B14295538 5-Chloro-4-[(E)-(3-chlorophenyl)diazenyl]-1,3-diphenyl-1H-pyrazole CAS No. 119023-33-5](/img/structure/B14295538.png)
5-Chloro-4-[(E)-(3-chlorophenyl)diazenyl]-1,3-diphenyl-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-4-[(E)-(3-chlorophenyl)diazenyl]-1,3-diphenyl-1H-pyrazole: is an organic compound that belongs to the class of azo compounds Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries due to their vibrant colors and chemical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-4-[(E)-(3-chlorophenyl)diazenyl]-1,3-diphenyl-1H-pyrazole typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of an aromatic amine, such as 3-chloroaniline, using sodium nitrite and hydrochloric acid at low temperatures (0-5°C) to form the diazonium salt. This diazonium salt is then coupled with 1,3-diphenyl-1H-pyrazole under basic conditions to yield the desired azo compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, including temperature, pH, and reagent concentrations, to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction of the azo group can be achieved using reducing agents like sodium dithionite or zinc in acidic conditions, leading to the formation of corresponding amines.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium dithionite, zinc in acidic conditions.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products:
Oxidation: Formation of quinones or nitroso compounds.
Reduction: Formation of aromatic amines.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a precursor in the synthesis of more complex organic molecules. Its azo group makes it a valuable intermediate in the production of dyes and pigments .
Biology and Medicine: In biological research, the compound can be used as a probe to study enzyme activities and metabolic pathways. Its derivatives have shown potential in medicinal chemistry for developing new therapeutic agents .
Industry: The vibrant color properties of the compound make it suitable for use in the textile and printing industries. It is also used in the development of advanced materials with specific optical and electronic properties .
Wirkmechanismus
The mechanism of action of 5-Chloro-4-[(E)-(3-chlorophenyl)diazenyl]-1,3-diphenyl-1H-pyrazole involves its interaction with molecular targets through its azo group. The compound can undergo redox reactions, leading to the formation of reactive intermediates that can interact with biological macromolecules. These interactions can affect various cellular pathways, including those involved in oxidative stress and signal transduction .
Vergleich Mit ähnlichen Verbindungen
4-[(E)-(4-Nitrophenyl)diazenyl]aniline: Another azo compound with similar structural features but different substituents.
4-[(E)-(2-Chlorophenyl)diazenyl]phenol: Similar azo compound with a phenol group instead of a pyrazole ring.
4-[(E)-(3-Methylphenyl)diazenyl]aniline: Azo compound with a methyl group as a substituent.
Uniqueness: 5-Chloro-4-[(E)-(3-chlorophenyl)diazenyl]-1,3-diphenyl-1H-pyrazole is unique due to its specific combination of substituents, which confer distinct chemical and physical properties.
Eigenschaften
CAS-Nummer |
119023-33-5 |
|---|---|
Molekularformel |
C21H14Cl2N4 |
Molekulargewicht |
393.3 g/mol |
IUPAC-Name |
(5-chloro-1,3-diphenylpyrazol-4-yl)-(3-chlorophenyl)diazene |
InChI |
InChI=1S/C21H14Cl2N4/c22-16-10-7-11-17(14-16)24-25-20-19(15-8-3-1-4-9-15)26-27(21(20)23)18-12-5-2-6-13-18/h1-14H |
InChI-Schlüssel |
ZCNYYUDMYKJAGE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NN(C(=C2N=NC3=CC(=CC=C3)Cl)Cl)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


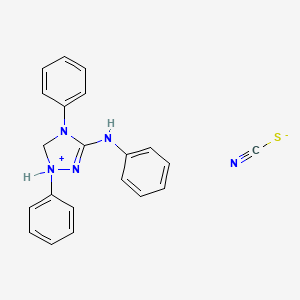

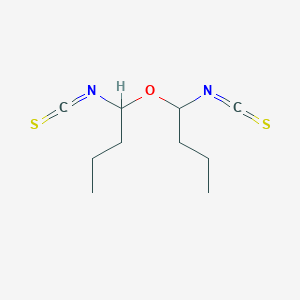
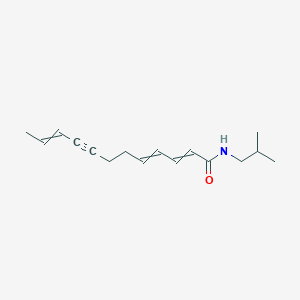
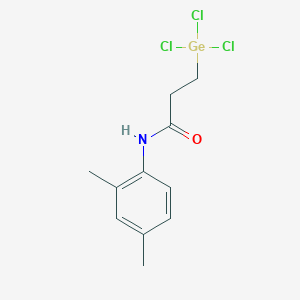

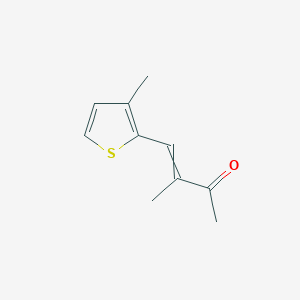
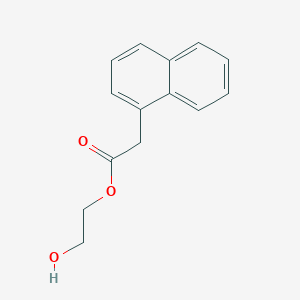
![Diselenide, bis[(3-methylphenyl)methyl]](/img/structure/B14295514.png)

